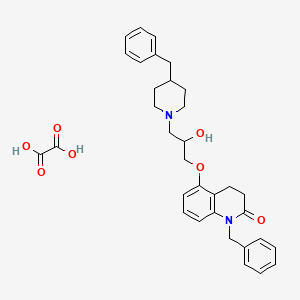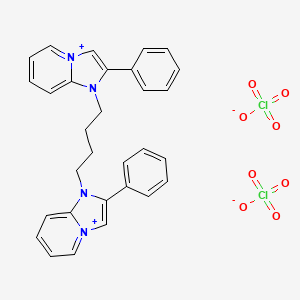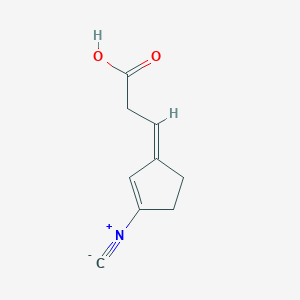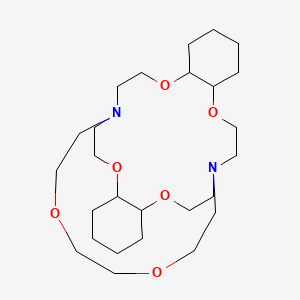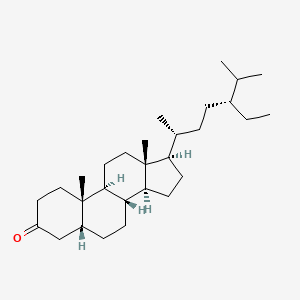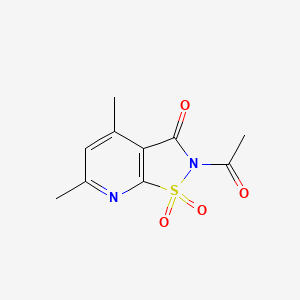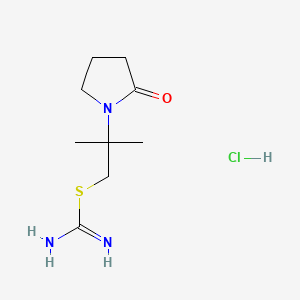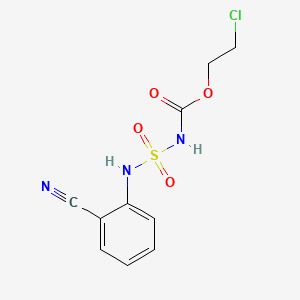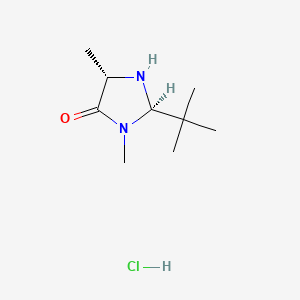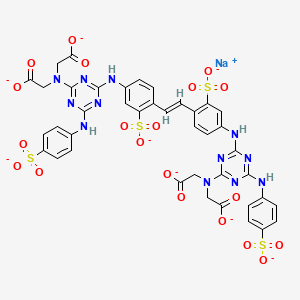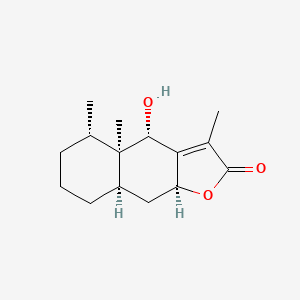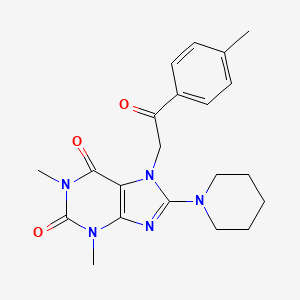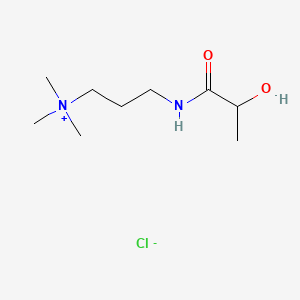
Lactamidopropyl trimonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lactamidopropyl trimonium chloride is a quaternary ammonium compound widely used in the cosmetic industry. It is known for its antistatic properties, which help reduce static charges on surfaces such as hair. The compound is often included in hair care products to improve manageability and reduce frizz .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lactamidopropyl trimonium chloride is synthesized through a reaction involving a fatty acid amidopropyl grouping and a quaternary trimethyl ammonium salt. The process typically involves the reaction of a fatty acid derivative with a propylamine derivative, followed by quaternization with trimethylamine and subsequent neutralization with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets industry standards for use in cosmetic formulations .
Análisis De Reacciones Químicas
Types of Reactions
Lactamidopropyl trimonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in hydrolysis reactions under certain conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions typically occur under mild conditions.
Hydrolysis Reactions: These reactions can occur in the presence of water and an acid or base catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Lactamidopropyl trimonium chloride is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its antistatic properties make it valuable in the formulation of hair care products, where it helps improve hair manageability and reduce frizz . Additionally, it is used in the development of new cosmetic formulations and in studies related to the interaction of quaternary ammonium compounds with biological membranes .
Mecanismo De Acción
The mechanism of action of lactamidopropyl trimonium chloride involves its interaction with the surface of hair fibers. The quaternary ammonium group binds to the negatively charged sites on the hair surface, neutralizing the charge and reducing static electricity. This results in smoother, more manageable hair .
Comparación Con Compuestos Similares
Similar Compounds
Steartrimonium chloride: Contains a stearyl (C18) carbon chain.
Laurtrimonium chloride: Contains a lauryl (C12) hydrocarbon residue.
Uniqueness
Lactamidopropyl trimonium chloride is unique due to its specific fatty acid amidopropyl grouping, which provides distinct antistatic properties and compatibility with various cosmetic formulations. Its ability to reduce static charges effectively makes it a preferred choice in hair care products compared to other similar compounds .
Propiedades
Número CAS |
93507-51-8 |
|---|---|
Fórmula molecular |
C9H21N2O2.Cl C9H21ClN2O2 |
Peso molecular |
224.73 g/mol |
Nombre IUPAC |
3-(2-hydroxypropanoylamino)propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-8(12)9(13)10-6-5-7-11(2,3)4;/h8,12H,5-7H2,1-4H3;1H |
Clave InChI |
ARKKBZAGEJJTEM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCCC[N+](C)(C)C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


